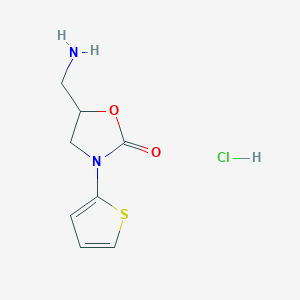

5-(Aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2-Thiopheneethylamine , which is an aromatic amine. It’s used in various chemical reactions, including the synthesis of pyrimidine derivatives .

Synthesis Analysis

2-Thiopheneethylamine can undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It can also react with various isothiocyanatoketones and aroyl S-methylisothiourea to synthesize pyrimidine and acylguanidines derivatives .Molecular Structure Analysis

The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

As mentioned earlier, 2-Thiopheneethylamine can participate in various chemical reactions, including the synthesis of pyrimidine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Thiopheneethylamine include a boiling point of 200-201 °C/750 mmHg, a density of 1.087 g/mL at 25 °C, and a refractive index n20/D 1.551 (lit.) .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Synthesis Approaches and Molecular Conformation : The synthesis of isomeric 2-oxazolidinones demonstrates the versatility of oxazolidinone derivatives in creating structurally diverse compounds under different experimental conditions, highlighting their significance in synthetic chemistry (Madesclaire et al., 2007). Additionally, structural and conformational studies on solvates of related oxazolidinone compounds provide insights into how guest molecules influence the host's molecular conformation, emphasizing the importance of oxazolidinones in understanding intermolecular interactions (Mazur et al., 2003).

Chemical Properties and Drug Development : Research on oxazolidinone derivatives explores their potential as psychotropic drugs, with preliminary clinical data indicating antidepressive activity in humans. This underlines the role of such compounds in developing new therapeutic agents (Kruszyński et al., 2001). The exploration of oxazolidin-2-one rings in synthetic organic chemistry further showcases their broad applicability in medicinal chemistry, notably in the production of antibacterial drugs such as Linezolid (Zappia et al., 2007).

Pharmaceutical Applications and Drug Synthesis

Antithrombotic Agents : Oxazolidinone derivatives have been identified as a new class of potent Factor Xa inhibitors, leading to the discovery of novel antithrombotic agents with significant potential for preventing and treating thromboembolic diseases (Roehrig et al., 2005). This reflects the compound's importance in addressing unmet medical needs within anticoagulant therapy.

Antibiotic Synthesis : A concise synthesis route has been developed for producing Linezolid, an antibiotic, showcasing the utility of oxazolidin-2-one derivatives in creating effective antibacterial agents. This process emphasizes the role of oxazolidinones in simplifying the production of pharmaceuticals (Greco et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-(aminomethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c9-4-6-5-10(8(11)12-6)7-2-1-3-13-7;/h1-3,6H,4-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZVUNOPUQTOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CS2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[10-methoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2809655.png)

![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)

![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2809660.png)

![1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole](/img/structure/B2809662.png)

![(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol](/img/structure/B2809665.png)

![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)

![5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile](/img/structure/B2809668.png)

![1-benzoyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2809672.png)

![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)